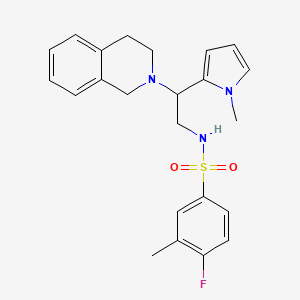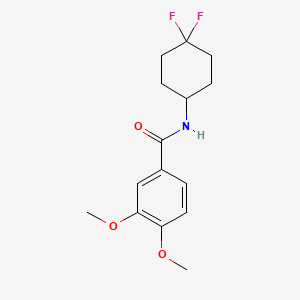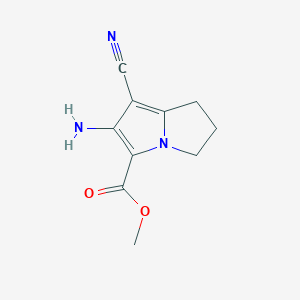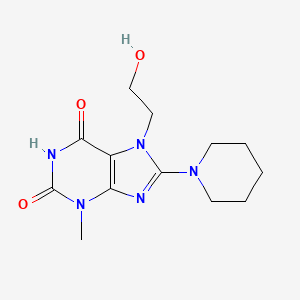
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H26FN3O2S and its molecular weight is 427.54. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- The compound has been explored for its potential in synthesizing diverse heterocyclic compounds, which are crucial in pharmaceutical research and development. For example, reactions of N-benzyl-pyridinium or -isoquinolinium ylides with ethyl 3-fluoro-3-(fluoroalkyl)acrylates have led to the formation of fluoroalkyl-substituted indolizine and pyrrolo[2,1-a]isoquinoline derivatives, highlighting its role in creating fluorinated organic compounds with potential biological activities (Peng & Zhu, 2001). Similarly, the compound's utility in synthesizing ring-fluorinated isoquinolines and quinolines via intramolecular substitution, yielding high-yield derivatives, showcases its versatility in organic synthesis (Ichikawa et al., 2006).
Antimicrobial Properties
- Research into its derivatives has demonstrated significant antimicrobial properties. A novel derivative synthesized for the purpose showed higher antimicrobial activity compared to its parent compounds, indicating the compound’s potential for developing new antimicrobial agents (Vanparia et al., 2010).
Catalysis and Organic Reactions
- The compound and its related derivatives have been utilized in catalytic processes and organic reactions, offering pathways to synthesize complex molecules. For instance, the copper-catalyzed radical-promoted aminocyclization of acrylamides with N-fluorobenzenesulfonimide (NFSI) demonstrates its role in facilitating the synthesis of isoquinoline-1,3-diones, which are valuable in medicinal chemistry (Xia et al., 2016).
Biochemical Research
- Isoquinolinesulfonamides, including compounds structurally related to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide, have been found to inhibit various protein kinases. This is significant in biochemical research for developing therapeutic agents, as these enzymes play critical roles in cellular processes. Notably, isoquinolinesulfonamides have been identified as potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C, which could lead to novel treatments for diseases where these enzymes are dysregulated (Hidaka et al., 1984).
properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-4-fluoro-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O2S/c1-17-14-20(9-10-21(17)24)30(28,29)25-15-23(22-8-5-12-26(22)2)27-13-11-18-6-3-4-7-19(18)16-27/h3-10,12,14,23,25H,11,13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUCYBHURCSQPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=CN2C)N3CCC4=CC=CC=C4C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2713159.png)

![2-{5-Ethylthieno[2,3-b]thiophen-3-yl}acetic acid](/img/structure/B2713163.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2-hydroxyquinolin-4-yl)methanone](/img/structure/B2713166.png)

![ethyl 2-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylthiazole-5-carboxylate](/img/structure/B2713169.png)
![Ethyl 2-(2-(2-methoxyphenoxy)acetamido)benzo[b]thiophene-3-carboxylate](/img/structure/B2713172.png)


![ethyl (2Z)-2-[3-[2-(2,5-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B2713178.png)
![3-{[(2-Nitrophenyl)methyl]sulfanyl}-7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene](/img/structure/B2713179.png)